molecular formula C24H25N3O4 B368591 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919973-30-1

2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide

Cat. No.: B368591
CAS No.: 919973-30-1
M. Wt: 419.5g/mol
InChI Key: ODTOJYNQUAFEDW-UHFFFAOYSA-N
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Description

2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a methoxyphenoxypropyl group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan and methoxyphenoxypropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar pharmacological properties.

    Furan Derivatives: Compounds such as furfural and furanones share the furan ring and are used in various chemical applications.

Uniqueness

2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a methoxyphenoxypropyl group. This unique structure may confer distinct pharmacological properties and applications compared to other similar compounds.

Properties

IUPAC Name

N-[1-[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-17(25-24(28)22-12-6-14-31-22)23-26-20-10-3-4-11-21(20)27(23)13-7-15-30-19-9-5-8-18(16-19)29-2/h3-6,8-12,14,16-17H,7,13,15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTOJYNQUAFEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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